6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID
Overview
Description
6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the various substituents through a series of reactions such as halogenation, methylation, and methoxylation. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective derivatives.
Comparison with Similar Compounds
Similar Compounds
- 6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-CHLOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID
- 6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-METHYLPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID
Uniqueness
The uniqueness of 6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-FLUOROPHENYL)-3-METHYL-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the methoxy groups, can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-bromo-4-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrFNO4/c1-13-22(15-6-9-20(31-2)21(10-15)32-3)18-11-16(26)12-19(25(29)30)24(18)28-23(13)14-4-7-17(27)8-5-14/h4-13,22-23,28H,1-3H3,(H,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAXBCKYIMSSHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C(=CC(=C2)Br)C(=O)O)NC1C3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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